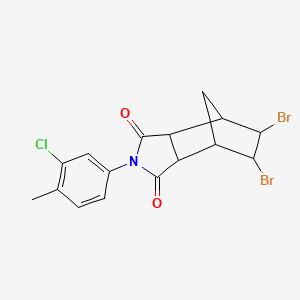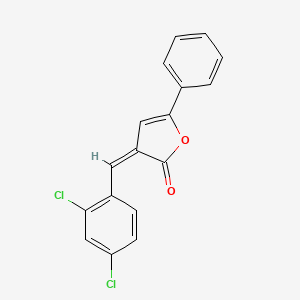![molecular formula C17H16ClF3N4O5 B11690067 2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2-nitro-4-(trifluoromethyl)phenyl]amino)ethanol](/img/structure/B11690067.png)
2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2-nitro-4-(trifluoromethyl)phenyl]amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL is a complex organic compound characterized by the presence of nitro, chloro, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an amine group reacts with a halogenated nitro compound under controlled conditions. The reaction may require a base such as potassium carbonate (K2CO3) and solvents like xylene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield corresponding amines.
Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, plastics, and other materials.
作用機序
The mechanism of action of 2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL involves interactions with specific molecular targets. The nitro and chloro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The compound may interact with cellular proteins and enzymes, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the trifluoromethyl group.
2-Nitro-4-(trifluoromethyl)phenol: Contains the nitro and trifluoromethyl groups but lacks the chloro group.
Uniqueness
2-({2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO)ETHAN-1-OL is unique due to the combination of nitro, chloro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
特性
分子式 |
C17H16ClF3N4O5 |
|---|---|
分子量 |
448.8 g/mol |
IUPAC名 |
2-[N-[2-(2-chloro-4-nitroanilino)ethyl]-2-nitro-4-(trifluoromethyl)anilino]ethanol |
InChI |
InChI=1S/C17H16ClF3N4O5/c18-13-10-12(24(27)28)2-3-14(13)22-5-6-23(7-8-26)15-4-1-11(17(19,20)21)9-16(15)25(29)30/h1-4,9-10,22,26H,5-8H2 |
InChIキー |
FHZDBTLOVDFBCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N(CCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690004.png)
![(2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B11690009.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11690010.png)



![N'-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11690028.png)

![2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11690036.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690044.png)
![N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B11690046.png)
![3-(4-Fluorophenyl)-4-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]-1-phenyl-1H-pyrazole](/img/structure/B11690062.png)

![N'-[(Z)-(3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11690088.png)
